molecular formula C12H15NO5 B6089201 ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

Cat. No. B6089201
M. Wt: 253.25 g/mol
InChI Key: WCXNETDTQPCZQA-UHFFFAOYSA-N
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Patent
US04258058

Procedure details

A mixture of 139.1 g. (1 mol) 4-nitrophenol, 1 liter butan-2-one and 207.3 (1.5 mol) pulverized, anhydrous potassium carbonate is stirred for 2 hours at reflux temperature, then 292.5 g. (1.5 mol) ethyl 2-bromo-2-methylpropionate are added thereto and the reaction mixture maintained at reflux temperature for a further 92 hours. After the addition of a further 69.1 g. (0.5 mol) potassium carbonate and 97.5 g. (0.5 mol) ethyl 2-bromo-2-methyl-propionate, the reaction mixture is stirred for a further 20 hours at reflux temperature. The reaction mixture is then filtered with suction and the filtrate is evaporated in a vacuum (for the removal of excess ethyl ester, finally at a high vacuum). The residue is taken up in diethyl ether, filtered and the ethereal phase now extracted several times with 1 N aqueous sodium hydroxide solution. After washing until neutral and drying, it is evaporated, 153 g. (60% of theory) of an oily crude product being obtained. After distillation at 155.5°-156° C./0.05 mm.Hg., there is obtained a yield of 46% of theory of pure ethyl 2-methyl-2-(4-nitrophenoxy)-propionate in the form of a yellow oil with a refractive index of nD20 =1.5288.
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
207.3
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
0.5 mol
Type
reactant
Reaction Step Five
Quantity
0.5 mol
Type
reactant
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].Br[C:18]([CH3:25])([CH3:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20]>CC(=O)CC>[CH3:24][C:18]([O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)([CH3:25])[C:19]([O:21][CH2:22][CH3:23])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Step Two
Name
207.3
Quantity
1.5 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1.5 mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Five
Name
Quantity
0.5 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0.5 mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 139.1 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for a further 92 hours
Duration
92 h
ADDITION
Type
ADDITION
Details
After the addition of a further 69.1 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered with suction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in a vacuum (
CUSTOM
Type
CUSTOM
Details
for the removal of excess ethyl ester
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing until neutral and
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
it is evaporated
CUSTOM
Type
CUSTOM
Details
(60% of theory) of an oily crude product being obtained
DISTILLATION
Type
DISTILLATION
Details
After distillation at 155.5°-156° C./0.05 mm.Hg

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.